molecular formula C15H25N B8501037 N,N-dibutyl-2-methylaniline

N,N-dibutyl-2-methylaniline

Cat. No.: B8501037
M. Wt: 219.37 g/mol
InChI Key: WOQIWIYDKMIQQY-UHFFFAOYSA-N
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Description

N,N-dibutyl-2-methylaniline is a useful research compound. Its molecular formula is C15H25N and its molecular weight is 219.37 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

N,N-dibutyl-2-methylaniline

InChI

InChI=1S/C15H25N/c1-4-6-12-16(13-7-5-2)15-11-9-8-10-14(15)3/h8-11H,4-7,12-13H2,1-3H3

InChI Key

WOQIWIYDKMIQQY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=CC=C1C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to the general procedure B, 2-bromotoluene (171 mg, 1.00 mmol) reacted with N,N-di-n-butylamine (129 mg, 1.00 mmol) using 1 mol % of catalyst and sodium tert-butoxide (115 mg, 1.20 mmol) at 60° C. to give the title compound (79 mg, 37%) as an oil: 1H-NMR (300 MHz, CDCl3): δ 7.20-7.08 (m, 3H), 6.98 (app.t, 1H), 2.94 (t, 4H), 1.41 (m, 4H), 1.27 (m, 4H), 0.88 (t, 6H). GC/MS (EI): m/z 219 (M+).
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step Two
Quantity
115 mg
Type
reactant
Reaction Step Three
Yield
37%

Synthesis routes and methods II

Procedure details

The above general procedure was followed using 2-bromotoluene (171 mg, 1.00 mmol) and dibutylamine (129 mg, 1.00 mmol) with 2 mol % Pd(OAc)2 and 1.6 mol % tri-t-butylphosphine in 1.0 mL of toluene. After 6 hours, the reaction mixture was adsorbed onto silica gel and chromatographed with 2% ethyl acetate/hexanes to give 181 mg (83%) of N,N-dibutyl-o-toluidine. 1H NMR (500 MHz, CDCl3) δ 7.18 (t, J=7.8 Hz, 1H), 7.13 (d, J=7.8 Hz, 1H), 7.08 (d, J=7.8 Hz, 1H), 6.97 (t, J=7.8 Hz, 1H), 2.91 (t, J=7.5 Hz, 4H), 2.30 (s, 3H), 1.41-1.37 (m, 4H), 1.27 (sept, J=7.3 Hz, 4H), 0.87 (t, J=7.3 Hz, 6H). 13C NMR (125 MHz, CDCl3) δ 150.7, 135.0, 130.9, 126.0, 123.1, 122.3, 53.9, 29.6, 20.5, 18.3, 14.0.
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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